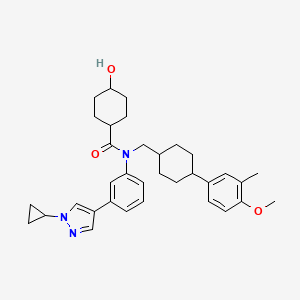

Omesdafexor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2244440-85-3 |

|---|---|

Molecular Formula |

C34H43N3O3 |

Molecular Weight |

541.7 g/mol |

IUPAC Name |

N-[3-(1-cyclopropylpyrazol-4-yl)phenyl]-4-hydroxy-N-[[4-(4-methoxy-3-methylphenyl)cyclohexyl]methyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C34H43N3O3/c1-23-18-28(12-17-33(23)40-2)25-8-6-24(7-9-25)21-36(34(39)26-10-15-32(38)16-11-26)31-5-3-4-27(19-31)29-20-35-37(22-29)30-13-14-30/h3-5,12,17-20,22,24-26,30,32,38H,6-11,13-16,21H2,1-2H3 |

InChI Key |

RPBNLMPTFCTXRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCC(CC2)CN(C3=CC=CC(=C3)C4=CN(N=C4)C5CC5)C(=O)C6CCC(CC6)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Omesdafexor (MET-642): A Technical Overview of Farnesoid X Receptor (FXR) Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omesdafexor (MET-642) is a potent, orally bioavailable, non-steroidal agonist of the farnesoid X receptor (FXR), a nuclear hormone receptor that is a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR has shown therapeutic promise in a variety of metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action through FXR activation, a summary of key preclinical and clinical data, detailed experimental methodologies, and a visualization of the associated signaling pathways.

Introduction to Farnesoid X Receptor (FXR)

The farnesoid X receptor is a ligand-activated transcription factor highly expressed in the liver, intestine, kidneys, and adrenal glands. As a central regulator of enterohepatic circulation and metabolic pathways, FXR's natural ligands are bile acids. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.

FXR activation initiates a cascade of events that collectively contribute to metabolic homeostasis and the suppression of inflammatory responses. Key functions of FXR activation include the inhibition of bile acid synthesis, promotion of bile acid transport, reduction of triglyceride levels, and improvement of insulin sensitivity.

This compound (MET-642): A Potent FXR Agonist

This compound is a second-generation FXR agonist designed for enhanced potency and a favorable safety profile, particularly with respect to pruritus (itching), a common side effect of first-generation FXR agonists. Its therapeutic potential is being explored in inflammatory bowel disease (IBD) and metabolic dysfunction-associated steatohepatitis (MASH).

Mechanism of Action: this compound-Mediated FXR Signaling

This compound binds to and activates FXR, initiating a downstream signaling cascade that modulates the expression of various target genes. A key biomarker of FXR activation is the reduction of 7α-hydroxy-4-cholesten-3-one (C4), a serum marker of bile acid synthesis.

Figure 1: this compound-Mediated FXR Activation Pathway.

Data Presentation

Preclinical Data

Preclinical studies in a murine model of colitis induced by adoptive T-cell transfer have demonstrated the therapeutic potential of this compound in inflammatory bowel disease.

| Parameter | Treatment Group | Observation | Reference |

| Colitis Model | Adoptive T-cell Transfer in Mice | Dose-dependent improvement in key indicators of ulcerative colitis. | [1] |

| Combination Therapy | This compound + Tofacitinib | Synergistic improvement in colitis. | MedChemExpress |

Clinical Data

A Phase 1, randomized, placebo-controlled, double-blind, single-ascending dose (SAD) and multiple-ascending dose (MAD) trial was conducted in healthy volunteers.

| Parameter | Dose (MAD) | Result | Reference |

| Safety & Tolerability | 2.5 mg to 10 mg (14 days) | Generally well-tolerated. No serious adverse events. | BioSpace |

| Pruritus | All dose levels | No reports of pruritus. | BioSpace |

| LDL-Cholesterol | All dose levels | No increases in LDL-cholesterol. | BioSpace |

| FXR Target Engagement (C4 reduction) | All dose levels | Robust and sustained reduction in serum C4 levels. | BioSpace |

A 16-week, randomized, placebo-controlled, multi-center trial evaluated the efficacy and safety of this compound in patients with metabolic dysfunction-associated steatohepatitis (MASH).

| Parameter | Placebo | This compound (3 mg) | This compound (6 mg) | Reference |

| Mean Relative Liver Fat Reduction (MRI-PDFF) | 7.5% ± 21.0% | 26.9% ± 27.8% (p=0.006 vs placebo) | 9.3% ± 55.8% | GlobeNewswire |

| Patients with >30% Liver Fat Reduction | 12% (2/17) | 47% (8/17) | 35% (6/17) | GlobeNewswire |

| Mean Change in LDL-Cholesterol | -10% | +5% | +19% | GlobeNewswire |

| Incidence of Mild-Moderate Pruritus | Not Reported | 1 patient | 1 patient | GlobeNewswire |

| Treatment-Related Serious Adverse Events | None | None | None | GlobeNewswire |

Experimental Protocols

FXR Activation Assay (General Protocol)

While a specific protocol for this compound has not been publicly disclosed, a common method to assess FXR agonism is a cell-based reporter gene assay.

Figure 2: General Workflow for FXR Reporter Gene Assay.

Methodology:

-

Cell Line: A suitable mammalian cell line, such as HEK293T or HepG2, is cultured under standard conditions.

-

Transfection: Cells are transiently co-transfected with three plasmids: an expression vector for human FXR, an expression vector for human RXR, and a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.

-

Compound Treatment: Transfected cells are seeded into multi-well plates and treated with a range of concentrations of this compound or a vehicle control.

-

Incubation: Cells are incubated for a period of 18-24 hours to allow for gene expression and reporter protein production.

-

Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of this compound that elicits a half-maximal response) is calculated.

Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4)

The measurement of serum C4 is a key pharmacodynamic biomarker for FXR activation. While the specific analytical method used for this compound clinical trials is not detailed in the provided results, a common and highly sensitive method is Liquid Chromatography-Mass Spectrometry (LC-MS).

Figure 3: General Workflow for C4 Measurement by LC-MS.

Methodology:

-

Sample Collection and Preparation: Serum samples are collected from subjects. An internal standard (e.g., a stable isotope-labeled version of C4) is added to the serum to account for variability in sample processing. The C4 is then extracted from the serum matrix using liquid-liquid or solid-phase extraction.

-

Liquid Chromatography: The extracted sample is injected into a liquid chromatography system. The C4 is separated from other components of the sample on a chromatographic column.

-

Mass Spectrometry: The eluent from the LC column is introduced into a mass spectrometer. The C4 and the internal standard are ionized, and their specific mass-to-charge ratios are detected and quantified, often using tandem mass spectrometry (MS/MS) for high specificity and sensitivity.

-

Quantification: The concentration of C4 in the original serum sample is determined by comparing the signal of the analyte to that of the known concentration of the internal standard.

Preclinical Murine Colitis Model

The adoptive T-cell transfer model is a well-established method for inducing chronic colitis in mice that recapitulates many features of human inflammatory bowel disease.

Methodology:

-

Induction of Colitis: Naïve T cells (CD4+CD45RBhigh) are isolated from the spleens of donor mice. These cells are then injected into immunodeficient recipient mice (e.g., SCID or Rag1-/-). The transfer of these cells leads to the development of a progressive, chronic inflammation of the colon over several weeks.

-

Treatment: Following the induction of colitis, mice are treated orally with this compound at various doses or a vehicle control.

-

Assessment of Colitis: The severity of colitis is assessed using a combination of clinical and pathological endpoints:

-

Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.

-

Histological Analysis: The colon is removed, and sections are stained with hematoxylin and eosin (H&E). The degree of inflammation, epithelial damage, and cellular infiltration is scored by a pathologist.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6) in the colonic tissue or serum can be measured by ELISA or multiplex assays.

-

Conclusion

This compound (MET-642) is a potent FXR agonist with a promising therapeutic profile for the treatment of inflammatory and metabolic diseases. Its mechanism of action through the activation of the farnesoid X receptor leads to the modulation of key genes involved in bile acid, lipid, and glucose metabolism, as well as the suppression of inflammatory pathways. Clinical data to date have demonstrated target engagement and encouraging efficacy and safety signals. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound and other FXR agonists in drug development.

References

Omesdafexor: An In-depth Analysis of Target Binding and Selectivity

An examination of the farnesoid X receptor (FXR) agonist, omesdafexor (formerly MET642), reveals a promising clinical candidate for metabolic and inflammatory diseases. While detailed, quantitative data on its direct binding affinity and comprehensive selectivity profile remain proprietary, this guide synthesizes the current understanding of its pharmacological characteristics and the experimental methodologies typically employed in the evaluation of such nuclear receptor modulators.

This compound is a potent, orally bioavailable agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. Its activation has been shown to have beneficial effects in various preclinical models of liver and inflammatory diseases. This technical guide provides an overview of the key aspects of this compound's interaction with its target, including the anticipated signaling pathway, and outlines the standard experimental procedures used to characterize the binding affinity and selectivity of FXR agonists.

Target Binding Affinity and Functional Potency

While specific Ki, Kd, or IC50 values for this compound's binding to FXR are not publicly available, its potent agonistic activity is well-documented. The potency of an FXR agonist is typically determined through functional assays that measure the transcriptional activation of FXR target genes. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which quantifies the ligand-induced recruitment of a coactivator peptide to the FXR ligand-binding domain (LBD). The resulting EC50 value represents the concentration of the agonist required to achieve 50% of the maximal response.

Table 1: Representative Data Structure for FXR Agonist Potency

| Compound | Assay Type | Target | Parameter | Value (nM) |

| This compound | TR-FRET Coactivator Recruitment | Human FXR-LBD | EC50 | [Data Not Publicly Available] |

| Positive Control (e.g., GW4064) | TR-FRET Coactivator Recruitment | Human FXR-LBD | EC50 | [Expected in low nM range] |

Selectivity Profile

The selectivity of a nuclear receptor agonist is crucial for minimizing off-target effects. A comprehensive selectivity profile is typically established by testing the compound against a panel of other nuclear receptors, such as the pregnane X receptor (PXR), liver X receptor (LXR), and peroxisome proliferator-activated receptors (PPARs). These assays are often cell-based reporter gene assays where the activation of the respective receptor by the test compound is measured.

Table 2: Representative Data Structure for Nuclear Receptor Selectivity

| Nuclear Receptor | Assay Type | This compound Activity |

| PXR | Reporter Gene Assay | [Data Not Publicly Available] |

| LXRα | Reporter Gene Assay | [Data Not Publicly Available] |

| LXRβ | Reporter Gene Assay | [Data Not Publicly Available] |

| PPARα | Reporter Gene Assay | [Data Not Publicly Available] |

| PPARδ | Reporter Gene Assay | [Data Not Publicly Available] |

| PPARγ | Reporter Gene Assay | [Data Not Publicly Available] |

Experimental Protocols

TR-FRET Coactivator Recruitment Assay for FXR Potency

This assay quantifies the ability of a test compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

Materials:

-

His-tagged human FXR-LBD

-

Europium-labeled anti-His antibody (Donor)

-

Biotinylated coactivator peptide (e.g., from SRC-1)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compound (this compound) and positive control (e.g., GW4064)

Procedure:

-

Add assay buffer, His-tagged FXR-LBD, and the europium-labeled anti-His antibody to the wells of a microplate.

-

Add serial dilutions of the test compound or positive control.

-

Add the biotinylated coactivator peptide and streptavidin-conjugated acceptor.

-

Incubate the plate at room temperature to allow for binding equilibration.

-

Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the EC50 value.

Cell-Based Reporter Gene Assay for Selectivity

This assay measures the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene.

Materials:

-

Host cell line (e.g., HEK293T)

-

Expression vector for the full-length nuclear receptor of interest

-

Reporter vector containing a response element for the nuclear receptor driving a luciferase gene

-

Transfection reagent

-

Cell culture medium and reagents

-

Test compound (this compound)

-

Luciferase assay substrate

Procedure:

-

Co-transfect the host cells with the nuclear receptor expression vector and the reporter vector.

-

Plate the transfected cells into a multi-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate for a sufficient time to allow for receptor activation and reporter gene expression (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay substrate.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the compound concentration to determine the EC50 value for each nuclear receptor.

This compound Signaling Pathway

Upon binding to this compound, FXR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Preclinical Pharmacology of Omesdafexor (FXR-314): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omesdafexor (also known as MET642 and FXR-314) is an orally bioavailable, non-bile acid agonist of the farnesoid X receptor (FXR) under investigation for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis, and metabolic liver diseases such as non-alcoholic steatohepatitis (NASH). Preclinical studies have demonstrated that this compound effectively engages the FXR target, leading to the modulation of downstream signaling pathways involved in inflammation, intestinal barrier function, and metabolism. In animal models of colitis, this compound has been shown to ameliorate disease activity, suggesting its potential as a novel therapeutic agent for IBD. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: FXR Agonism

This compound is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestines.[1] FXR plays a critical role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.

Upon activation by this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. Key downstream targets of FXR activation include the induction of the small heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19).

-

Small Heterodimer Partner (SHP): SHP is a nuclear receptor that lacks a DNA-binding domain. By interacting with other transcription factors, SHP primarily functions as a transcriptional repressor. In the context of FXR activation, SHP represses the expression of genes involved in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1), thereby providing a negative feedback mechanism to control bile acid levels.[2][3]

-

Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation stimulates the expression and secretion of FGF19.[2][4] FGF19 then travels to the liver via the portal circulation and binds to its receptor, FGFR4, on hepatocytes. This binding event also leads to the repression of CYP7A1, further contributing to the regulation of bile acid synthesis.

The activation of these signaling pathways by this compound is believed to underlie its therapeutic effects in IBD and liver diseases.

In Vivo Efficacy in Colitis Models

The therapeutic potential of this compound in inflammatory bowel disease has been evaluated in preclinical models of colitis, primarily the adoptive T-cell transfer and dextran sulfate sodium (DSS)-induced colitis models.

Adoptive T-Cell Transfer Model of Colitis

In the adoptive T-cell transfer model, immunodeficient mice (e.g., Rag1-/-) are injected with naive CD4+ T cells (CD4+CD45RBhigh), leading to the development of chronic colitis that shares histopathological features with human Crohn's disease.

Studies have shown that oral administration of this compound can ameliorate colitis in this model. Doses ranging from 0.03 to 1 mg/kg, administered once daily, have been reported to improve colitis, promote intestinal antimicrobial and barrier function, and inhibit inflammation. Furthermore, synergistic effects in improving colitis have been observed when this compound is co-administered with the Janus kinase (JAK) inhibitor, tofacitinib.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model involves the administration of DSS in the drinking water of mice, which causes damage to the colonic epithelium and induces an acute or chronic inflammatory response, mimicking aspects of human ulcerative colitis. While specific data on this compound in the DSS model is not as readily available in the public domain, this model is a standard tool for evaluating potential IBD therapeutics.

Table 1: Summary of In Vivo Efficacy of this compound in Colitis Models

| Model | Species | Dose Range | Key Findings |

| Adoptive T-Cell Transfer | Mouse | 0.03 - 1 mg/kg (oral, once daily) | - Amelioration of colitis- Promotion of intestinal antimicrobial function- Enhancement of intestinal barrier function- Inhibition of inflammation- Synergistic improvement with tofacitinib |

Experimental Protocols

Adoptive T-Cell Transfer Colitis Model

This protocol describes a general procedure for inducing colitis via adoptive T-cell transfer.

References

Omesdafexor's Role in Bile Acid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omesdafexor (formerly known as MET409 and MET642) is a potent, non-steroidal, selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that functions as a primary regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] As a key transcriptional sensor for bile acids, FXR activation initiates a cascade of events that modulates the synthesis, transport, and metabolism of bile acids, thereby protecting hepatocytes from bile acid-induced toxicity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on bile acid homeostasis supported by quantitative clinical trial data, and detailed methodologies for key experimental assays used in its characterization.

Mechanism of Action: FXR Agonism

This compound exerts its pharmacological effects by binding to and activating FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes, leading to the modulation of their transcription.[1][3] The activation of FXR by this compound initiates a negative feedback loop that tightly controls the intracellular concentration of bile acids through two primary pathways: the Small Heterodimer Partner (SHP)-dependent pathway in the liver and the Fibroblast Growth Factor 19 (FGF19)-dependent pathway originating in the intestine.

Hepatic Regulation of Bile Acid Synthesis

In hepatocytes, activated FXR directly induces the expression of the Small Heterodimer Partner (SHP; encoded by the NR0B2 gene). SHP, in turn, functions as a transcriptional repressor by inhibiting the activity of several other nuclear receptors, most notably Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4 alpha (HNF4α). These transcription factors are essential for the expression of CYP7A1 and CYP8B1, the genes encoding the rate-limiting enzymes in the classical pathway of bile acid synthesis. By inducing SHP, this compound effectively downregulates the synthesis of new bile acids from cholesterol.

Enterohepatic Signaling via FGF19

In the enterocytes of the ileum, FXR activation by this compound leads to the robust induction and secretion of Fibroblast Growth Factor 19 (FGF19). FGF19 enters the portal circulation and travels to the liver, where it binds to its cognate receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes. This binding event triggers a signaling cascade that potently represses the transcription of CYP7A1. This gut-liver signaling axis is a critical mechanism by which this compound systemically regulates bile acid production.

Quantitative Data from Clinical Trials

The pharmacodynamic effects of this compound on bile acid homeostasis have been evaluated in clinical trials involving patients with non-alcoholic steatohepatitis (NASH). Key biomarkers assessed include 7α-hydroxy-4-cholesten-3-one (C4), a direct marker of CYP7A1 activity and bile acid synthesis, and FGF19, the intestinal hormone that mediates feedback inhibition.

Table 1: Effect of this compound (MET409) on Biomarkers of Bile Acid Synthesis in a 12-Week Phase 2a Study in NASH Patients

| Biomarker | This compound 50 mg (n=19) | This compound 80 mg (n=20) | Placebo (n=19) |

| C4 (7α-hydroxy-4-cholesten-3-one) | |||

| Mean Relative Change from Baseline at Day 84 | ↓71% | ↓95% | - |

| Mean Change in AUC at Day 84 vs. Placebo | ↓78% | ↓96% | - |

| FGF19 (Fibroblast Growth Factor 19) | |||

| Mean Change from Baseline | Increased | Increased | - |

| Statistical Significance | Not Statistically Significant | Not Statistically Significant | - |

*p < 0.05 vs. placebo

Table 2: Additional Pharmacodynamic Effects of this compound (MET409) in a 12-Week Phase 2a Study in NASH Patients

| Parameter | This compound 50 mg (n=19) | This compound 80 mg (n=20) | Placebo (n=19) |

| Liver Fat Content (Relative Reduction) | 38% (p < 0.001 vs. placebo) | 55% (p < 0.001 vs. placebo) | 6% |

| Alanine Aminotransferase (ALT) (Relative Reduction) | 28% | 25% | - |

| HDL-Cholesterol (Mean Change) | -20.3% | -23.4% | +2.6% |

| LDL-Cholesterol (Mean Change) | +6.8% | +23.7% | -1.5% |

| Pruritus (Incidence) | 16% (mild-moderate) | 40% (mild-moderate) | - |

Regulation of Bile Acid Transport

Beyond inhibiting synthesis, FXR activation by this compound also modulates the expression of key transporters involved in the enterohepatic circulation of bile acids. In hepatocytes, FXR upregulates the expression of the Bile Salt Export Pump (BSEP; ABCB11), which is responsible for secreting bile acids into the bile canaliculi, and the Organic Solute Transporters alpha and beta (OSTα/OSTβ), which facilitate the efflux of bile acids from hepatocytes back into the sinusoidal blood. Conversely, FXR activation downregulates the Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1), the primary transporter responsible for the uptake of bile acids from the portal blood into hepatocytes. This coordinated regulation of transporters promotes the efficient clearance of bile acids from the liver, further protecting it from cholestatic injury.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its characterization.

Caption: this compound's dual mechanism of action on bile acid synthesis.

Caption: Experimental workflow for this compound's development.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the characterization of FXR agonists like this compound.

FXR Reporter Gene Assay

This assay is used to determine the potency (EC50) of a compound in activating FXR.

-

Cell Line: HEK293T or similar cells are co-transfected with a plasmid expressing the human FXR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

Procedure:

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are treated with a serial dilution of this compound or a vehicle control.

-

Following a 16-24 hour incubation period, luciferase activity is measured using a commercial luciferase assay system and a luminometer.

-

The data is normalized to the vehicle control, and the EC50 value is calculated using a non-linear regression analysis.

-

Quantitative PCR (qPCR) for FXR Target Gene Expression

qPCR is used to measure the change in mRNA levels of FXR target genes in response to this compound treatment.

-

Sample Types: Cultured cells (e.g., HepG2) or tissues (liver, ileum) from animal models.

-

Procedure:

-

RNA is extracted from samples using a suitable RNA isolation kit.

-

RNA quality and quantity are assessed using spectrophotometry.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

qPCR is performed using a qPCR instrument with SYBR Green or TaqMan probes for the target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

The relative expression of target genes is calculated using the delta-delta Ct method.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is employed to identify the genome-wide binding sites of FXR in response to this compound.

-

Sample Types: Liver or intestinal tissue from animal models treated with this compound or vehicle.

-

Procedure:

-

Chromatin from the tissue is cross-linked with formaldehyde to fix protein-DNA interactions.

-

The chromatin is then sheared into smaller fragments by sonication or enzymatic digestion.

-

An antibody specific to FXR is used to immunoprecipitate the FXR-DNA complexes.

-

The cross-links are reversed, and the DNA is purified.

-

The purified DNA is then prepared for next-generation sequencing.

-

Sequencing reads are mapped to the reference genome, and peaks representing FXR binding sites are identified using bioinformatics software.

-

Measurement of Bile Acid Concentrations

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of individual bile acid species in biological samples.

-

Sample Types: Serum, plasma, or fecal samples from clinical trial participants or animal models.

-

Procedure:

-

Bile acids are extracted from the biological matrix using a liquid-liquid or solid-phase extraction method.

-

The extracted bile acids are then separated using a reverse-phase liquid chromatography column.

-

The separated bile acids are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

The concentration of each bile acid is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

-

Conclusion

This compound, as a potent and selective FXR agonist, plays a significant role in the regulation of bile acid homeostasis. Through its dual action in the liver and intestine, it effectively suppresses bile acid synthesis and modulates their transport, thereby mitigating the cytotoxic effects of elevated bile acid levels. Clinical data has demonstrated its ability to engage FXR targets, as evidenced by the significant reduction in the bile acid synthesis marker C4. The comprehensive preclinical and clinical evaluation of this compound, utilizing a suite of robust experimental methodologies, underscores its therapeutic potential for cholestatic and metabolic liver diseases such as NASH.

References

Omesdafexor: A Deep Dive into its Anti-Inflammatory Mechanisms in the Gut Mucosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omesdafexor (also known as MET642 and FXR314) is a potent, non-steroidal farnesoid X receptor (FXR) agonist under investigation for the treatment of inflammatory bowel disease (IBD). As a selective modulator of FXR, a nuclear receptor highly expressed in the gastrointestinal tract and liver, this compound represents a promising therapeutic approach that targets key pathways in gut homeostasis, including bile acid metabolism, barrier function, and innate immunity. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound in the gut mucosa, detailing its mechanism of action, preclinical evidence, and the experimental protocols used to evaluate its efficacy. While specific quantitative data for this compound in preclinical IBD models is not yet publicly available, this guide utilizes representative data from studies on other potent FXR agonists to illustrate the anticipated effects.

Mechanism of Action: The Farnesoid X Receptor (FXR) Signaling Pathway

The farnesoid X receptor (FXR) is a ligand-activated transcription factor that plays a pivotal role in maintaining intestinal homeostasis. Its natural ligands are bile acids. Upon activation by an agonist like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression.

The anti-inflammatory effects of FXR activation in the gut are multi-faceted:

-

Enhancement of Intestinal Barrier Integrity: FXR activation upregulates the expression of proteins involved in the formation of tight junctions, such as zonula occludens-1 (ZO-1) and occludin. This strengthens the intestinal barrier, reducing permeability and preventing the translocation of luminal antigens and bacteria that can trigger an inflammatory response.

-

Inhibition of Pro-inflammatory Signaling: Activated FXR can transrepress the activity of key pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB). By interfering with NF-κB signaling, FXR activation leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

-

Modulation of Immune Cell Function: FXR is expressed in various immune cells, including macrophages and dendritic cells. Its activation can polarize these cells towards an anti-inflammatory phenotype, further dampening the inflammatory cascade in the gut mucosa.

-

Regulation of Bile Acid Homeostasis: By inducing the expression of fibroblast growth factor 19 (FGF19) in the intestine, FXR activation plays a crucial role in the negative feedback regulation of bile acid synthesis in the liver. This regulation of the bile acid pool can indirectly influence gut inflammation.

Omesdafexor (MET-642): A Technical Guide on its Anti-Fibrotic Potential in Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a central pathological feature in the progression of chronic liver diseases to cirrhosis and end-stage liver failure. A key therapeutic target in this process is the Farnesoid X Receptor (FXR), a nuclear hormone receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism, and critically, modulates inflammatory and fibrogenic pathways. Omesdafexor (formerly MET-642) is a potent, non-bile acid FXR agonist designed to offer a favorable safety and tolerability profile. This document provides an in-depth technical overview of the anti-fibrotic rationale for this compound, summarizing its mechanism of action, available clinical data, and the detailed experimental protocols used to evaluate such compounds. While direct anti-fibrotic efficacy data for this compound from dedicated studies is not publicly available, this guide consolidates the strong mechanistic rationale and data from surrogate markers that underpin its potential as an anti-fibrotic agent.

Introduction: The Role of FXR in Liver Fibrosis

Chronic liver injury from various etiologies—such as nonalcoholic steatohepatitis (NASH), alcohol abuse, or viral hepatitis—triggers a wound-healing response that can become pathogenic.[1] The activation of hepatic stellate cells (HSCs) is the pivotal event in hepatic fibrogenesis, transforming these quiescent, vitamin A-storing cells into proliferative, contractile myofibroblasts.[2] These activated HSCs are the primary source of excess extracellular matrix (ECM) proteins, predominantly type I collagen, leading to scar formation.[1]

The Farnesoid X Receptor (FXR) is highly expressed in the liver and intestine and plays a crucial protective role.[3] Its activation by agonists like this compound initiates a cascade of anti-fibrotic and anti-inflammatory effects:

-

Inhibition of HSC Activation: FXR activation transcriptionally represses pro-fibrotic genes in HSCs, including those for collagen type I alpha 1 (COL1A1), α-smooth muscle actin (α-SMA), and tissue inhibitor of metalloproteinases 1 (TIMP-1).[4]

-

Suppression of Inflammation: FXR signaling antagonizes pro-inflammatory pathways, such as NF-κB, reducing the expression of cytokines that promote HSC activation.

-

Metabolic Regulation: By controlling bile acid and lipid metabolism, FXR activation reduces hepatocyte lipotoxicity, a key driver of inflammation and fibrosis in NASH.

This compound was developed as a next-generation, non-steroidal FXR agonist with high potency and a unique chemical structure, aiming to maximize the therapeutic benefits of FXR activation while minimizing off-target effects and known side effects of earlier-generation compounds.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.

The key anti-fibrotic signaling pathways modulated by FXR activation are depicted below.

Caption: this compound's Anti-Fibrotic Mechanism of Action.

Clinical and Preclinical Data Summary

While specific preclinical studies detailing the anti-fibrotic effects of this compound in animal models have not been publicly disclosed, its clinical development program in NASH provides valuable insights into its biological activity and safety profile.

Phase 1 Clinical Trial in Healthy Volunteers

A first-in-human, randomized, placebo-controlled trial evaluated single and multiple ascending doses of this compound in healthy volunteers. The primary outcomes focused on safety, tolerability, and pharmacokinetics.

Table 1: Summary of this compound Phase 1 MAD Cohort Results

| Parameter | Dose Levels (14 days) | Key Findings | Reference |

|---|---|---|---|

| Safety & Tolerability | 2.5 mg to 10 mg daily | Safe and generally well-tolerated; no serious adverse events reported. | |

| Pruritus (Itching) | All dose levels | No pruritus was reported. This is a significant point of differentiation from other FXR agonists. | |

| LDL-Cholesterol | All dose levels | No increases in LDL-cholesterol were observed. |

| FXR Target Engagement | All dose levels | Robust, dose-dependent suppression of 7α-hydroxy-4-cholesten-3-one (C4), a key biomarker of FXR activation. C4 reduction up to ~95% was observed. | |

Phase 2a Clinical Trial in NASH Patients (NCT04773964)

A 16-week, randomized, placebo-controlled trial was conducted to evaluate the safety and efficacy of this compound in patients with NASH. The primary efficacy endpoint was the reduction in liver fat content, a key driver of lipotoxicity and subsequent fibrosis. Interim results from this study were reported.

Table 2: Interim Results of this compound Phase 2a NASH Trial (16 Weeks)

| Parameter | Placebo | This compound (3 mg) | This compound (6 mg) | Reference |

|---|---|---|---|---|

| N (interim analysis) | 17 | 17 | 17 | |

| Mean Relative Liver Fat Reduction (MRI-PDFF) | -7.5% | -26.9% (p=0.006 vs placebo) | -9.3% | |

| Patients with ≥30% Liver Fat Reduction | 12% (2/17) | 47% (8/17) | 35% (6/17) | |

| Mean Change in LDL-Cholesterol | -10% | +5% | +19% | |

| Incidence of Mild-Moderate Pruritus | 1/20 (5.0%) | 1/20 (5.0%) | 1/10 (10.0%) |

| Pruritus-Related Discontinuation | 0% | 0% | 0% | |

These results demonstrate that this compound significantly engages the FXR target in patients with NASH, leading to a meaningful reduction in hepatic steatosis at the 3 mg dose, with a favorable tolerability profile. While not a direct measure of fibrosis, reducing the lipotoxic stimulus is a mechanistically crucial first step in halting or reversing the fibrogenic process.

It is important to note that in late 2021, the developing company announced a strategic decision to halt the FXR program in NASH to prioritize development in inflammatory bowel disease (IBD), citing in part a potential delay related to long-term toxicology studies.

Experimental Protocols for Preclinical Evaluation

Evaluating the anti-fibrotic efficacy of a compound like this compound requires robust and reproducible preclinical models and quantitative endpoint assays. Below are detailed standard protocols for such an evaluation.

Preclinical Model: Thioacetamide (TAA)-Induced Liver Fibrosis in Rats

This model is widely used to induce chronic liver injury and fibrosis that progresses to cirrhosis.

Caption: Experimental Workflow for TAA-Induced Liver Fibrosis Model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (180-220g) are used.

-

Fibrosis Induction: Thioacetamide (TAA) is administered via intraperitoneal (i.p.) injection at a dose of 200 mg/kg body weight, twice weekly for 8-12 weeks.

-

Treatment: this compound (or vehicle control) is administered daily via oral gavage, starting concurrently with TAA induction or in a therapeutic model after fibrosis is established.

-

Endpoint Collection: At the end of the study, animals are euthanized. Blood is collected for serum liver enzyme analysis (ALT, AST). The liver is excised, weighed, and sectioned. Portions are fixed in 10% neutral buffered formalin for histology, while other portions are snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.

Quantitative Assessment of Liver Fibrosis

This biochemical assay quantifies the total amount of collagen in a liver tissue sample by measuring its unique amino acid, hydroxyproline.

Protocol:

-

Tissue Homogenization: Weigh approximately 50-100 mg of frozen liver tissue. Homogenize the tissue in distilled water.

-

Hydrolysis: Transfer a known volume of the homogenate to a pressure-tight, screw-capped vial. Add an equal volume of concentrated hydrochloric acid (HCl, final concentration ~6 M). Secure the cap tightly.

-

Digestion: Heat the vial at 110-120°C for 12-18 hours to hydrolyze the tissue and release amino acids.

-

Neutralization & Clarification: Cool the hydrolysate. Adjust the pH to 6.5-7.0 using NaOH. Activated charcoal may be added to remove color impurities, followed by centrifugation.

-

Oxidation: Transfer an aliquot of the supernatant to a new tube. Add Chloramine-T reagent and incubate at room temperature for 20-25 minutes to oxidize hydroxyproline.

-

Color Development: Add Ehrlich's reagent (containing p-dimethylaminobenzaldehyde, DMAB) and incubate at 60-65°C for 15-20 minutes. A chromophore will develop.

-

Measurement: Cool the samples and measure the absorbance at 550-560 nm using a spectrophotometer.

-

Quantification: Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of pure hydroxyproline. Results are typically expressed as μg of hydroxyproline per gram of liver tissue.

Sirius Red is an anionic dye that specifically binds to the [Gly-X-Y]n helical structure of collagen fibers, allowing for precise visualization and quantification.

Protocol:

-

Tissue Preparation: Paraffin-embedded liver sections (4-5 μm thick) are deparaffinized and rehydrated through a series of xylene and graded ethanol washes.

-

Staining: Immerse slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated aqueous picric acid) for 60 minutes.

-

Washing & Dehydration: Briefly wash slides in two changes of acidified water, followed by dehydration through graded ethanol and clearing in xylene.

-

Mounting: Coverslip the slides using a permanent mounting medium.

-

Image Acquisition: Digitize the stained slides using a whole-slide scanner or a microscope equipped with a camera at 10x or 20x magnification.

-

Quantitative Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji, Visiopharm).

-

Define a color threshold to specifically select the red-stained collagen fibers while excluding background and parenchymal tissue.

-

Calculate the Collagen Proportional Area (CPA) as the ratio of the total red-stained area to the total tissue area (excluding artifacts and large vascular lumens).

-

CPA is expressed as a percentage.

-

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure changes in the mRNA levels of key genes involved in fibrosis.

Protocol:

-

RNA Extraction: Isolate total RNA from ~20-30 mg of frozen liver tissue using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent, followed by DNase treatment to remove genomic DNA contamination.

-

cDNA Synthesis: Reverse transcribe 1-2 μg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. Each reaction should contain cDNA template, forward and reverse primers for the target gene (e.g., Col1a1, Acta2 [α-SMA], Timp1) and a housekeeping gene (e.g., Gapdh, Actb), and a SYBR Green-based master mix.

-

Thermal Cycling: Run the reaction on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, extension).

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene.

-

Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

-

Calculate the relative gene expression changes using the 2-ΔΔCt method, comparing the treatment groups to the TAA + Vehicle control group.

-

Conclusion

This compound is a potent, next-generation FXR agonist that has demonstrated robust target engagement and a favorable safety profile in clinical trials, notably with a low incidence of pruritus. Its ability to significantly reduce liver fat content in NASH patients provides a strong mechanistic rationale for its potential anti-fibrotic effects by targeting a primary driver of the disease. While direct evidence of fibrosis reversal by this compound remains to be established in dedicated clinical trials, the well-understood role of FXR in suppressing hepatic stellate cell activation and inflammation positions this class of molecules as a cornerstone of anti-fibrotic therapy. The detailed experimental protocols provided herein offer a standardized framework for the continued preclinical evaluation of this compound and other novel anti-fibrotic agents.

References

- 1. Treatment of liver fibrosis: Past, current, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Models and Promising Pharmacotherapeutic Strategies in Liver Fibrosis: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Omesdafexor and Intestinal Barrier Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intestinal barrier is a complex, selectively permeable barrier that is critical for absorbing nutrients while preventing the translocation of harmful luminal antigens, microorganisms, and their toxins. A compromised intestinal barrier, often referred to as "leaky gut," is implicated in the pathogenesis of numerous inflammatory and metabolic diseases, including inflammatory bowel disease (IBD).[1][2][3] The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the gut and liver, has emerged as a key regulator of intestinal barrier integrity and immune homeostasis.[4][5] Omesdafexor (GS-9674), a non-steroidal FXR agonist, is being investigated for its therapeutic potential in various inflammatory conditions. This document provides a technical overview of the current understanding of this compound's impact on intestinal barrier function, compiling data from preclinical studies.

Core Mechanism: FXR Activation and Barrier Enhancement

This compound exerts its effects by activating FXR. FXR activation in intestinal epithelial cells initiates a cascade of events that collectively strengthen the intestinal barrier and reduce inflammation. The primary mechanisms include:

-

Upregulation of Tight Junction Proteins: FXR activation has been shown to increase the expression of key tight junction proteins, such as zonula occludens-1 (ZO-1) and claudins. These proteins form the primary seal between adjacent epithelial cells, regulating paracellular permeability.

-

Inhibition of Pro-inflammatory Cytokines: Activated FXR can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. These cytokines are known to disrupt tight junction integrity and increase intestinal permeability.

-

Maintenance of Goblet Cell Function: FXR activation helps in preserving goblet cells, which are responsible for producing the protective mucus layer of the intestinal barrier.

-

Regulation of Enterohepatic Circulation: By regulating bile acid metabolism and transport, FXR activation influences the gut microbiota composition and reduces the levels of cytotoxic bile acids that can damage the intestinal epithelium.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of FXR agonists on intestinal barrier function. While specific data for this compound is emerging, studies on other potent FXR agonists like INT-747 (obeticholic acid) provide a strong rationale for its therapeutic potential.

Table 1: In Vivo Effects of FXR Agonist (INT-747) in a DSS-Induced Colitis Mouse Model

| Parameter | Control (DSS + Vehicle) | INT-747 Treated (DSS) | Percentage Change | Reference |

| Epithelial Permeability (FITC-Dextran) | Increased | Significantly Reduced | - | |

| Body Weight Loss | Significant | Significantly Reduced | - | |

| Rectal Bleeding | Present | Significantly Reduced | - | |

| Colon Length | Shortened | Significantly Less Shortening | - | |

| Goblet Cell Loss | Significant | Significantly Reduced | - | |

| TNF-α Expression (Colon) | Upregulated | Downregulated | - |

Table 2: In Vitro Effects of FXR Agonist (INT-747) on Intestinal Epithelial Cells

| Cell Line | Treatment | Effect on Pro-inflammatory Cytokine Expression | Reference |

| Caco-2 / HT29 | INT-747 | Downregulation |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess intestinal barrier function in the context of FXR agonism.

1. In Vivo Model: Dextran Sodium Sulfate (DSS)-Induced Colitis

-

Animal Model: Wild-type and FXR-null mice are typically used to establish the FXR-dependency of the observed effects.

-

Induction of Colitis: Mice are administered DSS (typically 2-5%) in their drinking water for a defined period (e.g., 7 days) to induce acute colitis, which is characterized by damage to the intestinal epithelium and inflammation.

-

Treatment: A cohort of mice receives the FXR agonist (e.g., this compound or INT-747) or vehicle control, often via oral gavage, starting before or concurrently with DSS administration.

-

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and rectal bleeding.

-

Histological Analysis: Colon tissue is collected at the end of the study, fixed, sectioned, and stained (e.g., with H&E) to assess inflammation, ulceration, and goblet cell depletion.

-

-

Intestinal Permeability Assay (In Vivo):

-

Mice are orally gavaged with a fluorescent tracer molecule, such as fluorescein isothiocyanate-dextran (FITC-dextran; typically 4 kDa).

-

After a set time (e.g., 4 hours), blood is collected, and the concentration of FITC-dextran in the serum is measured using a fluorometer. Higher fluorescence indicates increased intestinal permeability.

-

-

Gene and Protein Expression Analysis:

-

Colon tissue is harvested to analyze the expression of tight junction proteins (e.g., ZO-1, occludin, claudins) and inflammatory cytokines (e.g., TNF-α, IL-6) using techniques like qPCR and Western blotting.

-

2. In Vitro Model: Intestinal Epithelial Cell Monolayers

-

Cell Culture: Human intestinal epithelial cell lines, such as Caco-2 or T84 cells, are cultured on semi-permeable Transwell inserts until they form a differentiated and polarized monolayer with well-established tight junctions.

-

Induction of Barrier Dysfunction: The cell monolayer is often challenged with pro-inflammatory cytokines (e.g., TNF-α and IFN-γ) to induce a breakdown of the epithelial barrier.

-

Treatment: Cells are pre-treated with the FXR agonist (e.g., this compound) or vehicle control before and/or during the inflammatory challenge.

-

Assessment of Barrier Function:

-

Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter. A decrease in TEER indicates a loss of barrier integrity.

-

Paracellular Flux Assay: A fluorescent tracer of a specific size (e.g., FITC-dextran) is added to the apical chamber of the Transwell. The amount of tracer that crosses the monolayer into the basolateral chamber over time is quantified. An increase in flux signifies increased paracellular permeability.

-

-

Molecular Analysis:

-

Cell lysates are collected to analyze the expression and localization of tight junction proteins via Western blotting and immunofluorescence microscopy.

-

The culture supernatant can be analyzed for secreted inflammatory mediators using ELISA.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathway

Caption: this compound's mechanism of action on the intestinal barrier.

Experimental Workflow: In Vitro Barrier Function Assay

Caption: Workflow for assessing this compound's effect on Caco-2 cell barrier function.

Logical Relationship Diagram

Caption: Logical flow from FXR activation to potential therapeutic benefit in IBD.

Conclusion and Future Directions

The activation of FXR by agonists such as this compound presents a promising therapeutic strategy for diseases characterized by a compromised intestinal barrier. Preclinical evidence strongly suggests that FXR activation can mitigate intestinal inflammation, reduce epithelial permeability, and restore key components of the intestinal barrier. While clinical trial data for this compound in IBD is still emerging, the well-defined mechanism of action provides a strong rationale for its continued investigation. Future research should focus on further elucidating the specific downstream targets of this compound in different segments of the intestine and confirming these preclinical findings in human subjects with IBD.

References

- 1. gut.bmj.com [gut.bmj.com]

- 2. Intestinal permeability – a new target for disease prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mechanism by which gut microbiota elevates permeability and inflammation in obese/diabetic mice and human gut - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The impact of farnesoid X receptor activation on intestinal permeability in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]

Omesdafexor: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omesdafexor (formerly known as MET642 and FXR314) is an orally administered, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a critical role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory responses. Initially developed by Metacrine, Inc., this compound has progressed through preclinical and clinical development, showing potential in the treatment of inflammatory bowel disease (IBD) and non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, key experimental findings, and clinical trial results.

Discovery and Development History

The development of this compound has been marked by a series of strategic acquisitions, reflecting its perceived therapeutic potential.

-

Discovery and Early Development (Metacrine, Inc.): this compound was originally discovered and developed by Metacrine, Inc. The company advanced the compound through preclinical studies and into early-stage clinical trials, primarily focusing on its potential in NASH and IBD.

-

Investigational New Drug (IND) Application: Metacrine announced on February 11, 2022, that the U.S. Food and Drug Administration (FDA) had cleared the Investigational New Drug (IND) application for this compound to be evaluated in a Phase 2 trial for ulcerative colitis[1].

-

Acquisition by Organovo Holdings, Inc.: On March 10, 2023, Organovo Holdings, Inc. acquired the FXR program, including this compound, from Metacrine[2].

-

Acquisition by Eli Lilly and Company: Eli Lilly and Company announced the acquisition of Organovo's FXR program, including this compound, on February 25, 2025[3]. This acquisition underscores the continued interest in the therapeutic potential of this compound for IBD.

Chemical Properties

-

Chemical Name: this compound

-

Synonyms: MET642, FXR314

-

Molecular Formula: C34H43N3O3

-

CAS Number: 2244440-85-3

Mechanism of Action: FXR Agonism

This compound exerts its therapeutic effects by activating the Farnesoid X Receptor. FXR is highly expressed in the liver and gastrointestinal tract and plays a crucial role in maintaining intestinal homeostasis.

FXR Signaling Pathway in the Intestine:

Caption: FXR Signaling Pathway in Intestinal Epithelial Cells.

Activation of FXR by ligands such as bile acids or this compound leads to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to:

-

Enhanced Intestinal Barrier Function: FXR activation strengthens the intestinal epithelial barrier, reducing permeability.

-

Reduced Inflammation: It suppresses the production of pro-inflammatory cytokines.

-

Increased Antimicrobial Defense: FXR upregulates the expression of antimicrobial peptides.

-

Decreased Bacterial Translocation: By improving barrier function and antimicrobial defenses, FXR activation reduces the translocation of bacteria from the gut lumen into the intestinal wall.

Preclinical Studies

This compound has been evaluated in a key preclinical model of IBD, the adoptive T-cell transfer model of colitis.

Adoptive T-Cell Transfer Model of Colitis

Experimental Protocol:

This model induces a chronic, T-cell-mediated colitis in immunodeficient mice that mimics key features of human IBD.

Caption: Experimental Workflow for the Adoptive T-Cell Transfer Model of Colitis.

Key Findings:

In the adoptive T-cell transfer model, this compound demonstrated a dose-dependent improvement in colitis.

| Treatment Group | Dosage | Outcome |

| This compound | 0.1, 0.3, 1 mg/kg (oral, once daily for 4 weeks) | Improved colitis, promoted intestinal antimicrobial and barrier function, and inhibited inflammation. |

| This compound + Tofacitinib | 0.03, 0.3 mg/kg (oral, once daily for 4 weeks) | Synergistically improved colitis. |

Clinical Development

This compound has been evaluated in a Phase 2a clinical trial for the treatment of NASH.

Phase 2a NASH Trial (NCT04773964)

Study Design:

A randomized, double-blind, placebo-controlled, multi-center study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with NASH.

Key Results:

| Parameter | Placebo | This compound (3 mg) | This compound (6 mg) |

| Efficacy | |||

| Mean Relative Reduction in Liver Fat | 7.5% | 26.9% | 9.3% |

| Patients with >30% Liver Fat Reduction | 12% | 47% | 35% |

| Safety | |||

| Pruritus (Itching) | 0% | 5.9% (1/17 patients) | 5.9% (1/17 patients) |

| Mean Increase in LDL-C | -10% | +5% | +19% |

Data from interim analysis.

Conclusion

This compound is a promising FXR agonist with a well-defined mechanism of action that has demonstrated therapeutic potential in both preclinical models of IBD and clinical trials for NASH. Its development has been strategically advanced through acquisitions by companies with significant expertise in metabolic and inflammatory diseases. The data generated to date support the continued investigation of this compound as a novel treatment for IBD and other inflammatory and metabolic disorders. Further clinical trials will be crucial in fully elucidating its efficacy and safety profile in these patient populations.

References

In Silico Modeling of Omesdafexor-FXR Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational approaches used to model the interaction between the non-steroidal Farnesoid X Receptor (FXR) agonist, Omesdafexor, and its target protein, FXR. This compound (formerly known as MET642) is a clinical-stage drug candidate being developed for the treatment of liver and gastrointestinal diseases. Understanding its interaction with FXR at a molecular level is crucial for its development and for the design of future FXR-targeted therapies.

While specific quantitative binding affinity data for this compound, such as Ki, Kd, or IC50 values, are not publicly available in the reviewed literature, this guide will provide a framework for such in silico studies. We will present comparative data for other well-characterized FXR agonists to provide context for potency and efficacy. Furthermore, detailed experimental protocols for key in silico methodologies and visualizations of the relevant biological pathways and computational workflows are provided.

Data Presentation: Comparative Analysis of FXR Agonist Potency

Due to the absence of publicly available binding affinity data for this compound, the following table summarizes the half-maximal effective concentration (EC50) values for several other well-characterized FXR agonists. This data serves as a benchmark for understanding the potency of compounds targeting FXR.

| Compound | EC50 (nM) | Assay Type | Reference |

| Obeticholic Acid (OCA) | 100 | Reporter Gene Assay | [1] |

| GW4064 | 65 | Reporter Gene Assay | [1] |

| Fexaramine | 25 | Reporter Gene Assay | [1] |

| WAY-362450 | 4 | Reporter Gene Assay | [1] |

| EDP-305 | 8 | Reporter Gene Assay | [2] |

FXR Signaling Pathway and this compound's Mechanism of Action

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. As an agonist, this compound binds to and activates FXR, initiating a cascade of downstream signaling events.

Upon activation by a ligand like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. Key downstream effects include the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This feedback loop is central to maintaining bile acid homeostasis.

In Silico Modeling Workflow for this compound-FXR Interaction

The computational investigation of the this compound-FXR interaction typically follows a multi-step workflow, integrating various in silico techniques to build a comprehensive understanding of the binding mechanism and its functional consequences.

Experimental Protocols

This section details the methodologies for the key in silico experiments used to model the this compound-FXR interaction.

Molecular Docking

Objective: To predict the preferred binding orientation of this compound within the FXR ligand-binding pocket and to estimate the binding affinity.

Methodology:

-

Protein Preparation:

-

The three-dimensional crystal structure of the human FXR ligand-binding domain (LBD) is obtained from the Protein Data Bank (PDB). A suitable structure in complex with a known agonist is preferred to ensure an active conformation (e.g., PDB IDs: 1OSV, 3DCT).

-

The protein structure is prepared using software such as Schrödinger's Protein Preparation Wizard or UCSF Chimera. This involves adding hydrogen atoms, assigning correct bond orders, removing water molecules and co-factors not relevant to the binding site, and minimizing the energy of the structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of this compound is converted to a 3D conformation.

-

The ligand is prepared using tools like LigPrep (Schrödinger) or Open Babel. This includes generating possible ionization states at a physiological pH, tautomers, and stereoisomers, followed by energy minimization.

-

-

Grid Generation:

-

A docking grid is defined around the known binding site of FXR. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

-

-

Docking Simulation:

-

Molecular docking is performed using software such as AutoDock Vina, GOLD, or Glide (Schrödinger).

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

-

Each generated pose is scored based on a scoring function that estimates the binding free energy. The pose with the best score is considered the most likely binding mode.

-

-

Analysis of Results:

-

The predicted binding poses are visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the FXR binding pocket.

-

The docking scores are used to rank different poses and can be used as a qualitative measure of binding affinity.

-

Molecular Dynamics (MD) Simulations

Objective: To investigate the dynamic behavior of the this compound-FXR complex over time, assess the stability of the predicted binding pose, and refine the understanding of the interaction.

Methodology:

-

System Setup:

-

The best-ranked docked pose of the this compound-FXR complex from the molecular docking study is used as the starting structure.

-

The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.

-

-

Force Field Parameterization:

-

A suitable force field (e.g., AMBER, CHARMM, GROMOS) is assigned to the protein and the ligand. Parameters for this compound may need to be generated if they are not available in standard force fields.

-

-

Energy Minimization:

-

The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NVT and NPT ensembles) to allow the solvent molecules and ions to relax around the protein-ligand complex.

-

-

Production Run:

-

A long-timescale MD simulation (typically hundreds of nanoseconds) is performed to sample the conformational space of the complex. Trajectories of atomic coordinates are saved at regular intervals.

-

-

Trajectory Analysis:

-

The saved trajectories are analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD).

-

The dynamics of key interactions identified in the docking study are monitored over time.

-

Advanced analyses such as binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) can be performed to obtain a more quantitative estimate of the binding affinity.

-

Pharmacophore Modeling

Objective: To identify the essential three-dimensional arrangement of chemical features of this compound that are responsible for its binding to FXR.

Methodology:

-

Feature Definition:

-

Pharmacophoric features are defined based on the chemical properties of this compound and its interactions with FXR observed in docking and MD studies. Common features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings.

-

-

Model Generation (Ligand-Based):

-

If a set of known active FXR agonists with diverse structures is available, a ligand-based pharmacophore model can be generated by aligning these molecules and identifying the common chemical features.

-

-

Model Generation (Structure-Based):

-

Using the this compound-FXR complex structure, a structure-based pharmacophore model is generated by identifying the key interaction points between the ligand and the receptor.

-

-

Model Validation:

-

The generated pharmacophore model is validated by its ability to distinguish known active FXR agonists from inactive molecules in a database.

-

-

Application:

-

The validated pharmacophore model can be used for virtual screening of large chemical databases to identify novel compounds with the potential to bind to FXR. It also provides insights into the key structural requirements for FXR agonism.

-

Conclusion

In silico modeling provides a powerful and indispensable toolkit for understanding the molecular basis of the this compound-FXR interaction. While specific experimental binding data for this compound remains proprietary, the methodologies outlined in this guide provide a robust framework for its computational investigation. Through a combination of molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the binding mode, stability, and key structural determinants of this compound's activity as an FXR agonist. These computational approaches, when integrated with experimental data, will continue to be instrumental in the ongoing development of this compound and the discovery of next-generation FXR modulators for the treatment of metabolic and inflammatory diseases.

References

The Pharmacodynamic Landscape of Omesdafexor in Preclinical Settings: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Omesdafexor (formerly MET642) is a potent, orally administered, non-steroidal farnesoid X receptor (FXR) agonist that has been under investigation for the treatment of inflammatory bowel disease (IBD) and nonalcoholic steatohepatitis (NASH). As a selective FXR agonist, this compound modulates a key nuclear receptor that governs the regulation of bile acid, lipid, and glucose metabolism, in addition to exerting anti-inflammatory and anti-fibrotic effects.[1][2][3][4] This guide provides a comprehensive overview of the publicly available preclinical pharmacodynamic data for this compound, details the experimental models relevant to its study, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: FXR Agonism

Farnesoid X Receptor (FXR) is a nuclear hormone receptor predominantly expressed in the liver and intestines.[1] Its natural ligands are bile acids. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.

Key downstream effects of FXR activation include:

-

Bile Acid Homeostasis: Inhibition of bile acid synthesis and promotion of bile acid transport and detoxification.

-

Lipid Metabolism: Reduction of triglyceride levels and regulation of cholesterol metabolism.

-

Glucose Metabolism: Improvement of insulin sensitivity and glucose homeostasis.

-

Anti-inflammatory and Anti-fibrotic Effects: Suppression of pro-inflammatory signaling pathways and reduction of fibrosis progression.

This compound mimics the action of natural ligands to activate FXR and elicit these therapeutic effects.

Pharmacodynamics in an IBD Preclinical Model

Preclinical studies have demonstrated that this compound improves key indicators of ulcerative colitis in a dose-dependent manner using an adoptive T-cell transfer model of colitis. This model is considered highly relevant to human IBD as it recapitulates the T-cell-driven immunopathology of the disease. In this model, this compound was shown to promote intestinal antimicrobial and barrier function, and inhibit inflammation.

Experimental Protocol: Adoptive T-Cell Transfer Model of Colitis

While the specific protocol for this compound has not been publicly disclosed, a general methodology for this model is well-established.

-

Isolation of Naïve T-Cells: Spleens are harvested from immunocompetent donor mice (e.g., C57BL/6). CD4+ T-cells are isolated, and the naïve (CD4+CD45RBhigh) population is sorted.

-

Induction of Colitis: The isolated naïve T-cells are transferred, typically via intraperitoneal injection, into immunodeficient recipient mice (e.g., RAG1-/-, RAG2-/-, or SCID mice).

-

Disease Development: Over a period of 3 to 8 weeks, the transferred T-cells become activated by gut antigens, leading to a progressive inflammatory response in the colon that mimics human IBD.

-

Therapeutic Intervention: this compound or vehicle is administered to the recipient mice, typically on a daily basis, either prophylactically or after disease establishment.

-

Pharmacodynamic Readouts: A variety of endpoints are assessed to determine the efficacy of the treatment.

Quantitative Data

Specific quantitative data from preclinical studies of this compound in the adoptive T-cell transfer model are not publicly available. However, typical pharmacodynamic endpoints measured in such studies are presented in the table below.

| Parameter | Description | Expected Effect of this compound |

| Clinical Score (DAI) | Disease Activity Index, a composite score of weight loss, stool consistency, and rectal bleeding. | Decrease |

| Colon Weight/Length Ratio | An indicator of colonic inflammation and edema. | Decrease |

| Histological Score | Microscopic evaluation of inflammation, epithelial damage, and cellular infiltration in the colon. | Decrease |

| Myeloperoxidase (MPO) Activity | An enzyme marker for neutrophil infiltration into the colonic tissue. | Decrease |

| Pro-inflammatory Cytokines | Measurement of cytokines like TNF-α, IFN-γ, and IL-6 in colon tissue or serum. | Decrease |

| FXR Target Gene Expression | Quantification of FXR target genes (e.g., FGF15/19, SHP) in intestinal tissue to confirm target engagement. | Increase |

Pharmacodynamics in NASH Preclinical Models

This compound has also been evaluated for the treatment of NASH. While specific preclinical models used for this compound have not been detailed, a variety of models are commonly employed to study NASH and liver fibrosis. These include:

-

Diet-Induced Models: Mice fed a high-fat, high-fructose, and/or high-cholesterol diet to induce obesity, steatosis, inflammation, and fibrosis.

-

Genetically Modified Models: Mice with genetic mutations that predispose them to obesity and metabolic syndrome, such as ob/ob or db/db mice.

-

Chemically-Induced Models: Use of agents like carbon tetrachloride (CCl4) to induce liver injury and fibrosis.

Quantitative Data from Clinical Trials

Although preclinical data is limited, results from a Phase 1 trial in healthy volunteers and a Phase 2a trial in NASH patients provide insight into the pharmacodynamics of this compound.

Table 1: Pharmacodynamic Effects of this compound in Clinical Trials

| Parameter | Study Population | Key Findings | Reference |

| C4 (7α-hydroxy-4-cholesten-3-one) | Healthy Volunteers | Robust, dose-dependent reduction in C4 (a biomarker of FXR activation), with up to a 95% decrease observed. | |

| Liver Fat Content (MRI-PDFF) | NASH Patients | Statistically significant mean relative reduction in liver fat content with the 3 mg dose compared to placebo. | |

| LDL-Cholesterol | Healthy Volunteers & NASH Patients | On-target increases in LDL-C were observed. No pruritus was reported at any dose level in the Phase 1 trial, and low rates were seen in the Phase 2a trial. |

Summary and Future Directions